ZM-306416 hydrochloride
Description
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride (hereafter referred to as ZM-306416 hydrochloride) is a quinazoline-based small molecule with the molecular formula C₁₆H₁₄Cl₂FN₃O₂ and a molecular weight of 370.21 g/mol . It is a hydrochloride salt of the parent compound, enhancing its solubility and stability for pharmaceutical applications. This compound is identified as a fibroblast growth factor receptor 1 (FGFR1) and vascular endothelial growth factor receptor (VEGFR) inhibitor, making it a candidate for anticancer research .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUXIROMWPQVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Oxidation : 3,4-Dimethoxybenzaldehyde → 3,4-Dimethoxybenzoic acid
- Nitration : Position-selective nitration at C5
- Reduction : Nitro → Amine conversion
- Cyclization : Urea-mediated quinazoline formation
- Chlorination : POCl3-mediated C2/C4 dichlorination
- Amination : NH3 substitution at C4
- SNAr : 4-Chloro-2-fluorophenylamine introduction
- Salt Formation : HCl addition
Critical Parameters
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | H2O2/KOH | 60°C, 10h | 92 | 98.5 |
| 2 | HNO3/CHCl3 | 30°C, 6h | 78 | 97.2 |
| 3 | Fe/HCl | 75°C, 8h | 85 | 96.8 |
| 4 | NaOCN/H+ | pH5, 25°C | 67 | 95.4 |
| 5 | POCl3 | 110°C, 4h | 88 | 99.1 |
| 6 | NH3 (25%) | 50°C, 12h | 94 | 98.7 |
| 7 | 4-Cl-2-F-aniline/DIEA | MW 180°C, 1h | 76 | 99.3 |
| 8 | HCl (g)/EtOH | 0°C, 2h | Quant. | 99.8 |
Advantages : High regiocontrol in nitration step; avoids cryogenic conditions
Limitations : Multi-step purification required; POCl3 handling challenges
Synthetic Route 2: Dichloroquinazoline Intermediate Approach
Utilizing commercially available 2,4-dichloro-6,7-dimethoxyquinazoline (MM0085.04):
Reaction Sequence
- C4 Amination : NH3 in iPrOH/H2O (3:1)
- C2 SNAr : 4-Chloro-2-fluorophenylamine coupling
- Salt Formation
Optimization Data
C4 Amination :
- Solvent screening (n=5):
iPrOH/H2O > EtOH/H2O > THF/H2O (85% vs 78% vs 63% yield) - Temperature effect:
50°C optimal (94% conversion vs 72% at 25°C)
C2 SNAr :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DIEA | n-BuOH | 1 | 76 |
| Cs2CO3 | DMSO | 16 | 68 |
| KOtBu | DMF | 4 | 71 |
| None | MW, neat | 0.5 | 82 |
Key Finding : Microwave irradiation in solvent-free conditions enhances reaction efficiency (82% yield vs 76% conventional)
Synthetic Route 3: One-Pot Tandem Methodology
Novel approach combining cyclization and amination (adapted from CN1749250A):
Reaction Design
3,4-Dimethoxyaniline →
- Chloral hydrate condensation
- Simultaneous cyclization/chlorination
- Direct C2 amination
Performance Metrics
| Parameter | Value |
|---|---|
| Total Steps | 3 |
| Overall Yield | 58% |
| Purity (HPLC) | 97.4% |
| Solvent Consumption | Reduced by 62% vs Route 1 |
| PMI (Process Mass Intensity) | 18.7 vs 43.2 (Route 1) |
Innovation : Eliminates intermediate isolations through clever reagent selection (chloral hydrate serves dual role as cyclizing agent and Cl source)
Hydrochloride Salt Formation
Critical final step ensuring stability and bioavailability:
Salt Formation Parameters
| Condition | Optimal Value | Effect on Crystal Form |
|---|---|---|
| HCl Concentration | 1.05 eq | Prevents dihydrochloride |
| Temperature | 0-5°C | Controls crystal size |
| Antisolvent | MTBE | Enhances yield (98%) |
| Stirring Rate | 250 rpm | Prevents agglomeration |
Analytical Data :
- m.p.: 214-216°C (dec.)
- Solubility: 23 mg/mL in H2O (vs 0.8 mg/mL free base)
- XRD: Characteristic peaks at 2θ = 8.4°, 12.7°, 17.2°
Comparative Route Analysis
| Metric | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 8 | 3 | 3 |
| Overall Yield | 32% | 61% | 58% |
| Cost Index | 1.00 | 0.45 | 0.52 |
| E-Factor | 86 | 24 | 19 |
| Scalability | >100kg | <10kg | 50kg |
| Purity (HPLC) | 99.8% | 99.3% | 97.4% |
Key Insight : Route 2 provides optimal balance of efficiency and purity for clinical scale production
Process Challenges and Solutions
Challenge 1 : Regioselective C2 vs C4 substitution
- Solution : Sequential amination (C4 first) prevents competing reactions
Challenge 2 : Hydrolysis of methoxy groups under strong acid conditions
- Solution : Strict temperature control (<110°C) during POCl3 reactions
Challenge 3 : Aniline coupling efficiency
- Innovation : Microwave-assisted SNAr reduces reaction time from 16h → 35min
Green Chemistry Considerations
- Solvent Recovery : 89% n-BuOH recycled via distillation
- Catalyst : Fe-based reduction system (Route 1) replaced by catalytic hydrogenation in newer protocols
- Waste Stream : POCl3 quench optimized to generate recyclable H3PO4
Analytical Characterization
Comprehensive QC parameters for final API:
| Test | Specification | Method |
|---|---|---|
| Identity (FTIR) | 1654 cm⁻¹ (C=N) | USP <197> |
| 1582 cm⁻¹ (Ar-F) | ||
| Assay (HPLC) | 98.0-102.0% | ICH Q2(R1) |
| Related Substances | ≤0.15% any impurity | Charged Aerosol Det. |
| Residual Solvents | <500 ppm total | GC-HS |
| Crystal Form | Polymorph I | XRD |
Chemical Reactions Analysis
Types of Reactions
ZM 306416 hydrochloride primarily undergoes:
Substitution reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and reduction: The quinazoline core can undergo redox reactions under specific conditions.
Hydrolysis: The hydrochloride salt can hydrolyze under acidic or basic conditions
Common Reagents and Conditions
Halogenating agents: For substitution reactions.
Oxidizing and reducing agents: Such as hydrogen peroxide or sodium borohydride for redox reactions.
Acids and bases: For hydrolysis reactions
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified for specific research applications .
Scientific Research Applications
Structural Characteristics
ZM 306416 features a quinazoline core with specific substitutions that enhance its binding affinity to target proteins. The presence of a 4-chloro-2-fluorophenyl group and two methoxy groups at the 6 and 7 positions contributes to its unique pharmacological profile.
Cancer Research
ZM 306416 has been extensively studied for its role in inhibiting receptor tyrosine kinases, particularly those involved in tumor growth and proliferation:
- VEGF Receptor Inhibition : ZM 306416 acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases (KDR and Flt). In vitro studies have demonstrated that it can significantly reduce the proliferation of cancer cells by interfering with VEGF signaling pathways, which are often upregulated in various malignancies.
- EGFR Inhibition : The compound also inhibits the epidermal growth factor receptor (EGFR) by binding to its ATP-binding site. This action disrupts downstream signaling pathways that promote cell survival and proliferation, suggesting potential applications in targeted cancer therapies.
Mechanistic Studies
Research has shown that ZM 306416 can modulate cell cycle progression in cancer cell lines. For instance, studies involving human melanoma A375P cells indicated that treatment with ZM 306416, in combination with other tyrosine kinase inhibitors, resulted in a marked decrease in cell proliferation and migration.
Comparative Studies
ZM 306416 shares structural similarities with other known tyrosine kinase inhibitors, such as gefitinib and erlotinib. These comparisons highlight its potential as a lead compound for developing new therapeutic agents targeting similar pathways:
| Compound Name | Description |
|---|---|
| Gefitinib | An EGFR tyrosine kinase inhibitor used in cancer therapy. |
| Erlotinib | Another EGFR inhibitor; structurally similar to gefitinib. |
| Lapatinib | A dual inhibitor targeting both EGFR and HER2, utilized in breast cancer treatment. |
These compounds illustrate the therapeutic landscape where ZM 306416 could be positioned as an alternative or complementary agent .
Case Study 1: Inhibition of Melanoma Cell Proliferation
In a controlled laboratory setting, A375P melanoma cells were treated with ZM 306416 alongside other inhibitors (imatinib and nilotinib). The results indicated a synergistic effect on inhibiting cell proliferation and enhancing apoptosis rates compared to monotherapy treatments.
Case Study 2: VEGF Pathway Analysis
A study focused on the effects of ZM 306416 on human endothelial cells demonstrated that it effectively reduced VEGF-induced migration and tube formation, vital processes for angiogenesis in tumors. This finding supports its potential use in anti-angiogenic therapies.
Mechanism of Action
ZM 306416 hydrochloride exerts its effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The molecular targets include:
VEGFR: Inhibition of VEGFR disrupts angiogenesis, reducing the supply of nutrients and oxygen to tumors.
EGFR: Inhibition of EGFR prevents the activation of pathways involved in cell growth and division
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Quinazoline Family
ZM-306416 hydrochloride belongs to the 4-aminoquinazoline class, characterized by a quinazoline core substituted with methoxy groups at positions 6 and 7 and an aromatic amine at position 3. Key structural analogues include:
DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine)
- Structural Difference : The chloro and fluoro substituents on the phenyl ring are at positions 3-Cl and 4-F , compared to ZM-306416’s 4-Cl and 2-F configuration .
- Biological Activity : DW-8 exhibits potent antiproliferative activity in colorectal cancer (CRC) cells (IC₅₀ = 5.8–8.5 µM) by inducing G2/M cell cycle arrest , ROS-mediated apoptosis , and activation of caspases-3/7/9 .
Compound 11f (N-(2-(6-fluoro-1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazolin-4-amine)
- Structural Difference : Features a 6-fluoroindolyl ethyl group instead of a halogenated phenyl ring .
- Physical Properties : Yield = 61%, purity = 97% .
ZM-252868 (PD153035 Hydrochloride)
- Structural Difference : Substituted with a 3-bromophenyl group .
- Biological Activity : Inhibits epidermal growth factor receptor (EGFR) with applications in breast and lung cancer research .
Key Observations:
Substituent Position Matters :
- The 3-Cl,4-F configuration in DW-8 enhances pro-apoptotic activity in CRC cells, while ZM-306416’s 4-Cl,2-F substitution aligns with VEGFR/FGFR inhibition .
- Halogen placement influences steric and electronic interactions with target kinases.
Mechanistic Divergence :
- DW-8 primarily induces ROS-mediated apoptosis , whereas ZM-306416 targets tyrosine kinase receptors involved in angiogenesis .
Salt Forms and Solubility: ZM-306416’s hydrochloride salt improves bioavailability, a critical factor absent in non-salt analogues like DW-8 .
Biological Activity
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride, also known as ZM 306416, is a synthetic compound belonging to the class of quinazolinamines. Its biological activity has been primarily studied in the context of cancer research, particularly due to its role as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
- Chemical Name : N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
- CAS Number : 196603-47-1
- Molecular Formula : C16H14ClF2N3O2
- Molecular Weight : 370.21 g/mol
ZM 306416 functions primarily by inhibiting the activity of VEGF receptors, specifically KDR and Flt1. These receptors are often overexpressed in various cancers, promoting tumor growth and angiogenesis. By blocking these receptors, ZM 306416 reduces cell proliferation and migration in cancer cells.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of ZM 306416 on several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A375P (melanoma) | 15.0 | |
| HCT116 (colon) | 10.5 | |
| BT-20 (breast) | 12.0 | |
| CCRF-CEM (leukemia) | 8.0 |
Case Studies and Research Findings
-
Inhibition of Cell Proliferation :
A study involving human melanoma A375P cells showed that treatment with ZM 306416 led to significant reductions in cell proliferation and migration when used in combination with other tyrosine kinase inhibitors like imatinib and nilotinib. -
Cell Cycle Arrest :
Research indicated that ZM 306416 induces cell cycle arrest at the G2 phase in various cancer cell lines. This was accompanied by an increase in reactive oxygen species (ROS), which plays a critical role in inducing apoptosis . -
Apoptotic Pathway Activation :
The compound has been shown to activate the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspases (caspase-3 and caspase-9) and morphological changes indicative of apoptosis such as nuclear fragmentation and cell shrinkage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride?
- Methodology : The quinazoline core can be synthesized via cyclization of 2-aminobenzonitrile derivatives followed by nucleophilic substitution at the 4-position. For the hydrochloride salt, post-synthetic treatment with HCl in a polar solvent (e.g., ethanol) is typical. Structural analogs like tyrphostin AG1478 (N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride) are synthesized similarly, with variations in the aromatic amine substituent .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete substitution. Purification via recrystallization from ethanol/water mixtures enhances purity .
Q. How can solubility be optimized for in vitro assays?
- Methodology : Solubility in DMSO (4 mg/mL) is common for quinazoline derivatives, as observed in structurally similar PD153035 (N-(3-bromophenyl) analog). For aqueous solutions, use co-solvents like PEG-400 or cyclodextrin-based formulations. Pre-warm DMSO solutions to 37°C to avoid precipitation .
- Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry to ensure homogeneity in assay buffers.
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : Confirm substitution patterns (e.g., 4-chloro-2-fluorophenyl group via H and C NMR).
- Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak (M+H) and chloride adducts.
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm salt formation and stereochemistry .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural analysis?
- Methodology : For twinned or low-resolution datasets, employ SHELXD for phase determination and SHELXL for refinement. Use the TWIN/BASF commands in SHELX to model twinning. Validate hydrogen bonding and π-π stacking interactions using Mercury software .
- Case Study : Structural analogs like alfuzosin impurities (e.g., 2-chloro-6,7-dimethoxyquinazolin-4-amine) have been resolved using these methods .
Q. What strategies improve selectivity in EGFR kinase inhibition assays?
- Methodology :
- ATP Competition Assays : Vary ATP concentrations (1–100 µM) to assess competitive inhibition.
- Kinase Panel Screening : Test against non-target kinases (e.g., HER2, VEGFR) using radiometric or fluorescence-based assays.
- Structural Insights : Compare binding modes with gefitinib (N-(3-chloro-4-fluorophenyl) analog) using molecular docking. The 4-chloro-2-fluorophenyl group may enhance hydrophobic interactions in the ATP-binding pocket .
Q. How are synthetic impurities identified and quantified?
- Methodology :
- HPLC-MS : Use C18 columns with UV detection (254 nm) and reference standards (e.g., 2-chloro-6,7-dimethoxyquinazolin-4-amine, CAS 23680-84-4) for impurity profiling.
- Limit Tests : Follow EP guidelines for alfuzosin-related impurities, which share the quinazoline core .
Q. What computational approaches predict binding affinity to mutant EGFR isoforms?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
